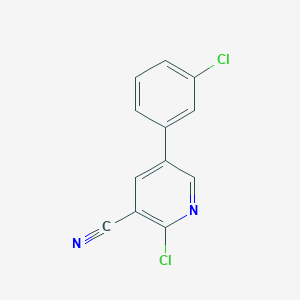![molecular formula C13H20N4O2 B2706510 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034454-70-9](/img/structure/B2706510.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines are a class of compounds that have been synthesized and studied for their potential applications in medicinal chemistry . They can be functionalized at various positions, providing a versatile scaffold for drug development .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines involves catalytic hydrogenation, which leads to compounds with a free C(3) position suitable for further functionalization . The approach allows for easy installation of functional groups to C(2) and C(3) positions .Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines includes a pyrazole ring fused with a piperazine ring . This structure can be modified at various positions to create a wide range of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrogenation and functionalization . The functionalization can occur at various positions on the molecule, allowing for a high degree of structural diversity .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized a variety of novel compounds incorporating morpholine and pyrazole derivatives, aiming to explore their potential applications in medicinal chemistry and materials science. For example, a study focused on the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, utilizing intramolecular cyclization techniques. This research is fundamental in the quest to discover new pharmaceuticals with enhanced efficacy and reduced side effects (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Molecular Interaction Studies
Another significant application is in the molecular interaction studies of these compounds with biological receptors. For instance, molecular interaction analysis of a related antagonist with the CB1 cannabinoid receptor provided insights into the conformational preferences and binding modes, contributing to the development of more selective and potent drugs (J. Shim et al., 2002).
Antimicrobial and Antitumor Activities
Derivatives of the discussed compound have been evaluated for their antimicrobial and antitumor activities. For example, certain synthesized compounds demonstrated significant in vivo antiobesity activity related to CB1 receptor antagonism, indicating their potential in treating metabolic disorders (Brijesh Kumar Srivastava et al., 2007). Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlighted its utility in creating potent antimicrobials, further emphasizing the chemical's relevance in pharmaceutical research (Y. C. S. Kumar et al., 2007).
Inhibition of SARS-CoV Protease
The ongoing exploration into compounds capable of inhibiting the SARS-CoV 3C-like protease is crucial for developing treatments for coronavirus infections. Research into thieno[2,3-d]pyrimidine derivatives demonstrated their activity against the protease, showcasing the potential of morpholine and pyrazole derivatives in antiviral therapy (Amira S. Abd El-All et al., 2016).
Magnetic Studies of Heterocyclic Compounds
Heterocyclic compounds derived from morpholine and pyrazole have also been studied for their magnetic properties. For example, research on tetranuclear Cu4(II) and Ni4(II) square grids based on heterocycle polytopic ligands provided valuable insights into the magnetic interactions within these complexes, contributing to the development of new magnetic materials (T. Mandal et al., 2011).
将来の方向性
作用機序
Target of Action
Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been used as building blocks in medicinal chemistry .
Mode of Action
It’s worth noting that the introduction of different substituents in different positions of pyrazole and/or piperazine rings has been shown to be possible , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar structure have been used in drug research , suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have been discussed , which could potentially influence the compound’s pharmacokinetic properties.
Result of Action
It’s worth noting that compounds with a similar structure have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .
Action Environment
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have been discussed , which could potentially influence the compound’s action in different environments.
特性
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBBKRALGIWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2706428.png)
![3-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2706435.png)
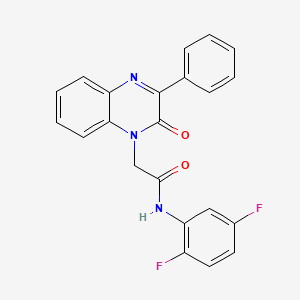

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)
![3-((2-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2706440.png)

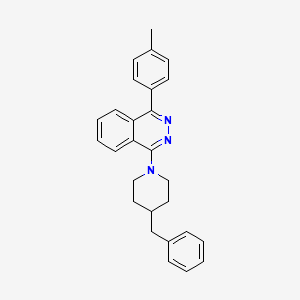
![1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2706443.png)
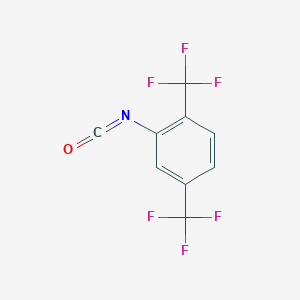
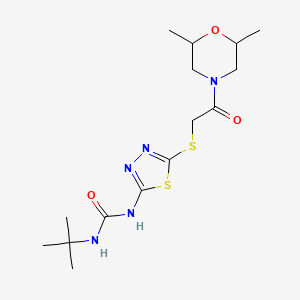
![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)
